molecular formula C16H20N4OS B6932060 N-(5-propan-2-yl-1,3-thiazol-2-yl)-6-pyrrolidin-1-ylpyridine-3-carboxamide

N-(5-propan-2-yl-1,3-thiazol-2-yl)-6-pyrrolidin-1-ylpyridine-3-carboxamide

Cat. No.: B6932060
M. Wt: 316.4 g/mol
InChI Key: JEFKEYCONLIHGB-UHFFFAOYSA-N
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Description

N-(5-propan-2-yl-1,3-thiazol-2-yl)-6-pyrrolidin-1-ylpyridine-3-carboxamide is an organic compound belonging to the class of pyridines and derivatives This compound contains a pyridine ring, a thiazole ring, and a pyrrolidine ring, making it a complex heterocyclic structure

Properties

IUPAC Name

N-(5-propan-2-yl-1,3-thiazol-2-yl)-6-pyrrolidin-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-11(2)13-10-18-16(22-13)19-15(21)12-5-6-14(17-9-12)20-7-3-4-8-20/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFKEYCONLIHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(S1)NC(=O)C2=CN=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-propan-2-yl-1,3-thiazol-2-yl)-6-pyrrolidin-1-ylpyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving a β-ketoester and an appropriate amine.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a cyclization reaction involving a suitable diamine and a carbonyl compound.

    Coupling Reactions: The final step involves coupling the thiazole, pyridine, and pyrrolidine rings through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(5-propan-2-yl-1,3-thiazol-2-yl)-6-pyrrolidin-1-ylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amides or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(5-propan-2-yl-1,3-thiazol-2-yl)-6-pyrrolidin-1-ylpyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-propan-2-yl-1,3-thiazol-2-yl)-6-pyrrolidin-1-ylpyridine-3-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to fit into the active sites of enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-isopropyl-1,3-thiazol-2-yl)-2-pyridin-3-ylacetamide
  • 4-[(5-isopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide
  • N-(5-isopropyl-1,3-thiazol-2-yl)-butanamide

Uniqueness

N-(5-propan-2-yl-1,3-thiazol-2-yl)-6-pyrrolidin-1-ylpyridine-3-carboxamide is unique due to its combination of three distinct heterocyclic rings, which imparts specific chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

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